molecular formula C24H16N2 B1336297 Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- CAS No. 79026-03-2

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-

Cat. No. B1336297
CAS RN: 79026-03-2
M. Wt: 332.4 g/mol
InChI Key: JRVKAPLKKVWGKU-SQIWNDBBSA-N
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Description

The compound "Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-" is a complex organic molecule that is part of a broader class of compounds known for their potential applications in materials science, particularly in the creation of liquid crystals and luminescent materials. The structure of such compounds typically includes multiple aromatic rings, which may be substituted with various functional groups such as cyano (-CN) and alkoxy (-OR) groups, contributing to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of related benzonitrile derivatives can be achieved through various methods. For instance, the electrochemical cyanomethylation of benzophenone in acetonitrile has been investigated, yielding 3-phenylcinnamonitrile with a high yield of 55% for 50% of the theoretical circulated charge . This method utilizes the benzophenone radical-anion as a strong electrogenerated base to abstract a proton from the solvent, resulting in the nucleophile -CH2CN, which can easily yield cyanomethylated products . Additionally, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds using N-nitroso as a directing group has been reported to synthesize 2-(alkylamino)benzonitriles, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) serving as the "CN" source .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be complex and may exhibit non-planar geometries due to the presence of multiple aromatic rings and substituents. For example, the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, a related compound, revealed a quasi-planar structure as determined by density functional theory (DFT) calculations, while wave function-based MP2 method calculations indicated a non-planar optimized structure with significant torsion angles between the pyridine and phenyl rings .

Chemical Reactions Analysis

Benzonitrile derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For instance, the molecules of 2-benzyl-3-(2-bromophenyl)propiononitrile are linked into chains by a single C-H...N hydrogen bond, while the molecules of methyl 2-benzyl-2-cyano-3-phenylpropionate are linked into sheets by a combination of C-H...O and C-H...π(arene) hydrogen bonds . These interactions can significantly influence the physical properties and the molecular packing of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure and the nature of their substituents. For example, a series of luminescent benzonitrile compounds with bent-core structures were synthesized and characterized, revealing that compounds with shorter alkoxy chain lengths exhibited the nematic phase, while those with longer chain lengths showed predominantly the orthorhombic columnar phase . The optical properties of these compounds were also studied, showing good blue emission with absorption and emission bands in the range of 335–345 nm and 415–460 nm, respectively . Additionally, electrochemical studies of these compounds can provide insights into their band gaps and frontier molecular orbital distributions, which are crucial for their potential applications in electronic and optoelectronic devices .

Scientific Research Applications

Fluorescent Emission in Coordination Polymers

  • Application : This compound was used in creating coordination polymers that exhibit strong blue and red fluorescent emissions. These polymers have potential applications in optical materials and fluorescent sensors (Zhang et al., 2003).

Biotransformation by Soil Bacteria

  • Application : A related compound, cyanomethyl benzonitrile, was studied for its biotransformation by the soil bacterium Rhodococcus rhodochrous. This research provides insights into environmental degradation processes and potential biotechnological applications (Dadd et al., 2001).

Crystal Structure Analysis

  • Application : Crystal structure analysis of similar compounds helps in understanding molecular configurations, which is crucial in the development of new materials and pharmaceuticals (Penthala et al., 2014).

Palladium-Catalyzed Intramolecular Cyclization

  • Application : Research on palladium-catalyzed intramolecular cyclization of related compounds contributes to synthetic chemistry, aiding the development of new synthetic methods and compounds (Yang et al., 1997).

Liquid Crystalline Materials

  • Application : Studies on cyanothiophene and cyanofuran compounds related to benzonitrile have implications for the development of new liquid crystalline materials with specific thermal properties (Miyake et al., 1984).

Nerve-Highlighting Fluorescent Contrast Agents

  • Application : A derivative of benzonitrile was investigated for its potential as a nerve-highlighting fluorescent contrast agent in image-guided surgery (Gibbs-Strauss et al., 2011).

properties

IUPAC Name

2-[(E)-2-[4-[(E)-2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H/b13-12+,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVKAPLKKVWGKU-SQIWNDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4072861
Record name Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-
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Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-

CAS RN

79026-03-2
Record name Benzonitrile, 2-(2-(4-(2-(3-cyanophenyl)ethenyl)phenyl)ethenyl)-
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Record name Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-[2-(3-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile
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